Phenidone vs. BW755C: Superior Topical Anti-Inflammatory Potency in AA-Induced Mouse Ear Edema
Phenidone demonstrates 28-fold greater topical potency than BW755C in the arachidonic acid (AA)-induced mouse ear edema model [1]. In contrast, BW755C shows a modest advantage in the tetradecanoylphorbol acetate (TPA) model. This differential profile underscores Phenidone's preferential utility in AA-driven inflammatory pathways, which are more directly dependent on dual COX/LOX product formation.
| Evidence Dimension | Topical ED50 in mouse ear edema models |
|---|---|
| Target Compound Data | AA edema ED50: 0.1 mg/ear; TPA edema ED50: 0.6 mg/ear |
| Comparator Or Baseline | BW755C: AA edema ED50: 2.8 mg/ear; TPA edema ED50: 0.2 mg/ear |
| Quantified Difference | Phenidone is 28-fold more potent topically against AA edema; BW755C is 3-fold more potent against TPA edema |
| Conditions | Topical application; AA or TPA-induced ear edema in mice; 30 min post-irritant administration |
Why This Matters
Procurement for inflammation models involving AA-driven pathways should prioritize Phenidone over BW755C due to its 28-fold higher topical potency, enabling lower doses and reduced off-target exposure.
- [1] Carlson RP, Lynn OD, Chang J, Lewis AJ. Modulation of mouse ear edema by cyclooxygenase and lipoxygenase inhibitors and other pharmacologic agents. Agents Actions. 1985;17(2):197-204. View Source
